Cas no 1437312-21-4 (4-(chloromethyl)-3-phenyl-1H-pyrazole)

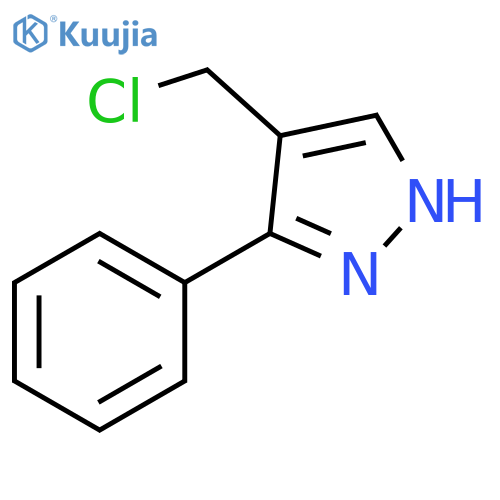

1437312-21-4 structure

商品名:4-(chloromethyl)-3-phenyl-1H-pyrazole

4-(chloromethyl)-3-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 4-(chloromethyl)-3-phenyl-

- 4-(Chloromethyl)-3-phenyl-1H-pyrazole

- 4-(chloromethyl)-3-phenyl-1H-pyrazole

-

- インチ: 1S/C10H9ClN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)

- InChIKey: XRGXQRUBBRVCGS-UHFFFAOYSA-N

- ほほえんだ: N1C=C(CCl)C(C2=CC=CC=C2)=N1

じっけんとくせい

- 密度みつど: 1.251±0.06 g/cm3(Predicted)

- ふってん: 412.1±33.0 °C(Predicted)

- 酸性度係数(pKa): 13.02±0.50(Predicted)

4-(chloromethyl)-3-phenyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-3655-2.5g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 95%+ | 2.5g |

$540.0 | 2023-09-06 | |

| Life Chemicals | F2198-3655-0.5g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 95%+ | 0.5g |

$256.0 | 2023-09-06 | |

| Life Chemicals | F2198-3655-1g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 95%+ | 1g |

$270.0 | 2023-09-06 | |

| Enamine | EN300-1869268-5.0g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 5.0g |

$3147.0 | 2023-07-10 | ||

| Enamine | EN300-1869268-0.05g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1869268-5g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1869268-0.5g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1869268-10.0g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 10.0g |

$4667.0 | 2023-07-10 | ||

| Life Chemicals | F2198-3655-10g |

4-(chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 95%+ | 10g |

$1134.0 | 2023-09-06 | |

| TRC | C244916-500mg |

4-(Chloromethyl)-3-phenyl-1H-pyrazole |

1437312-21-4 | 500mg |

$ 250.00 | 2022-04-01 |

4-(chloromethyl)-3-phenyl-1H-pyrazole 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1437312-21-4 (4-(chloromethyl)-3-phenyl-1H-pyrazole) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量